1-Methyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide is an organic compound belonging to the triazole family. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be synthesized from 1-methyl-1H-1,2,4-triazole-3-carboxylate. The synthesis involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
- Oxidation products include triazole derivatives with various functional groups.
- Reduction products include hydrazide derivatives with modified structures.
- Substitution reactions yield a wide range of triazole derivatives with different functional groups .
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole: This compound has a similar structure but different nitrogen atom positions, leading to distinct chemical properties and applications[][3].
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has an amino group at the 5-position, which imparts different reactivity and biological activities[][3].
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C4H7N5O |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C4H7N5O/c1-9-2-6-3(8-9)4(10)7-5/h2H,5H2,1H3,(H,7,10) |
InChI Key |
KMHGOTNDWNXNHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(=O)NN |
Origin of Product |
United States |
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